

Application Notes and Protocols for Sudan II Staining Solution

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Compound of Interest

Compound Name: Sudan II

Cat. No.: B1669089

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Introduction

Sudan II (C.I. 12140, Solvent Orange 7) is a fat-soluble azo dye belonging to the lysochrome class of stains. Its strong affinity for neutral lipids, such as triglycerides, makes it a valuable tool for the visualization and qualitative assessment of lipid accumulation in various biological samples. In the fields of research, drug development, and diagnostics, **Sudan II** staining is employed to investigate metabolic disorders, cellular steatosis, and the lipid-lowering effects of therapeutic compounds. These application notes provide a comprehensive overview of the preparation and use of **Sudan II** staining solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Sudan II** is essential for the proper preparation and application of its staining solution.

Property	Value
Molecular Formula	C ₁₈ H ₁₆ N ₂ O
Molecular Weight	276.34 g/mol
Appearance	Orange-red to brownish-orange powder
Melting Point	156-158 °C
Solubility	Soluble in ethanol, methanol, acetone, benzene, and other organic solvents. Insoluble in water.
Maximum Absorption (λ _{max})	493 nm

Experimental Protocols

Preparation of 0.5% Sudan II Staining Solution in 70% Ethanol

This protocol outlines the preparation of a commonly used **Sudan II** staining solution for the histological demonstration of lipids in frozen tissue sections.

Materials:

- **Sudan II** powder (C.I. 12140)
- Ethanol, 95% or absolute
- Distilled water
- Glass beaker or flask
- Magnetic stirrer and stir bar (optional)
- Heating plate (optional, use with caution)
- Whatman No. 1 filter paper or equivalent
- Funnel

- Storage bottle (amber glass recommended)

Procedure:

- Prepare 70% Ethanol: In a glass beaker or flask, prepare the required volume of 70% ethanol by mixing 74 ml of 95% ethanol with 26 ml of distilled water for every 100 ml of solution.
- Dissolve **Sudan II**: Weigh out 0.5 g of **Sudan II** powder for every 100 ml of 70% ethanol. Gradually add the powder to the ethanol while stirring continuously. A magnetic stirrer can facilitate dissolution.
- Heating (Optional and with Caution): Gentle heating (to no more than 40-50°C) can aid in the dissolution of the dye. If a hot plate is used, ensure the area is well-ventilated and there are no open flames, as ethanol is flammable. Do not boil the solution.
- Cooling: If the solution was heated, allow it to cool completely to room temperature.
- Filtration: Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles. This step is crucial to prevent staining artifacts.
- Storage: Store the filtered **Sudan II** staining solution in a tightly sealed, amber glass bottle at room temperature. The solution is stable for several months.

Staining Protocol for Lipids in Frozen Sections

This protocol describes the application of the prepared **Sudan II** solution for staining lipids in frozen tissue sections.

Materials:

- Frozen tissue sections (5-10 µm thick) mounted on glass slides
- Prepared 0.5% **Sudan II** Staining Solution
- 70% Ethanol
- Distilled water

- A suitable counterstain (e.g., Mayer's Hematoxylin)
- Aqueous mounting medium (e.g., glycerin jelly)
- Coplin jars or staining dishes
- Microscope

Procedure:

- **Fixation:** Fix the frozen sections in 10% neutral buffered formalin for 5-10 minutes. This step helps to preserve the tissue morphology.
- **Rinsing:** Briefly rinse the slides in distilled water.
- **Dehydration:** Dehydrate the sections by immersing them in 70% ethanol for 2-3 minutes.
- **Staining:** Immerse the slides in the filtered 0.5% **Sudan II** staining solution for 10-15 minutes. The optimal staining time may vary depending on the tissue type and the amount of lipid present.
- **Differentiation:** Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be quick to avoid destaining the lipids.
- **Rinsing:** Wash the slides thoroughly in distilled water.
- **Counterstaining (Optional):** If desired, counterstain the sections with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
- **Washing:** Wash the slides in running tap water for 5 minutes.
- **Mounting:** Mount the coverslip using an aqueous mounting medium. Organic solvent-based mounting media should be avoided as they will dissolve the stained lipids.
- **Microscopy:** Observe the stained sections under a light microscope. Lipids will appear as orange-red droplets.

Data Presentation

The following table summarizes key quantitative parameters for the preparation and application of **Sudan II** staining solution.

Parameter	Value/Range	Application
Sudan II Concentration	0.3% - 0.7% (w/v)	Histological staining of lipids
Solvent	70% Ethanol or 99% Isopropanol	Preparation of staining solution
Staining Time	10 - 20 minutes	Staining of frozen tissue sections
Fixation Time	5 - 10 minutes	Frozen tissue sections
Expected Result	Lipids stain orange-red	Microscopic visualization

Mandatory Visualizations

Preparation Workflow of Sudan II Staining Solution

Preparation of 70% Ethanol

Mix 95% Ethanol and Distilled Water

Dissolution of Sudan II

Weigh 0.5g Sudan II

Add to 70% Ethanol with Stirring

Gentle Heating (Optional, $<50^{\circ}\text{C}$)

Final Steps

Cool to Room Temperature

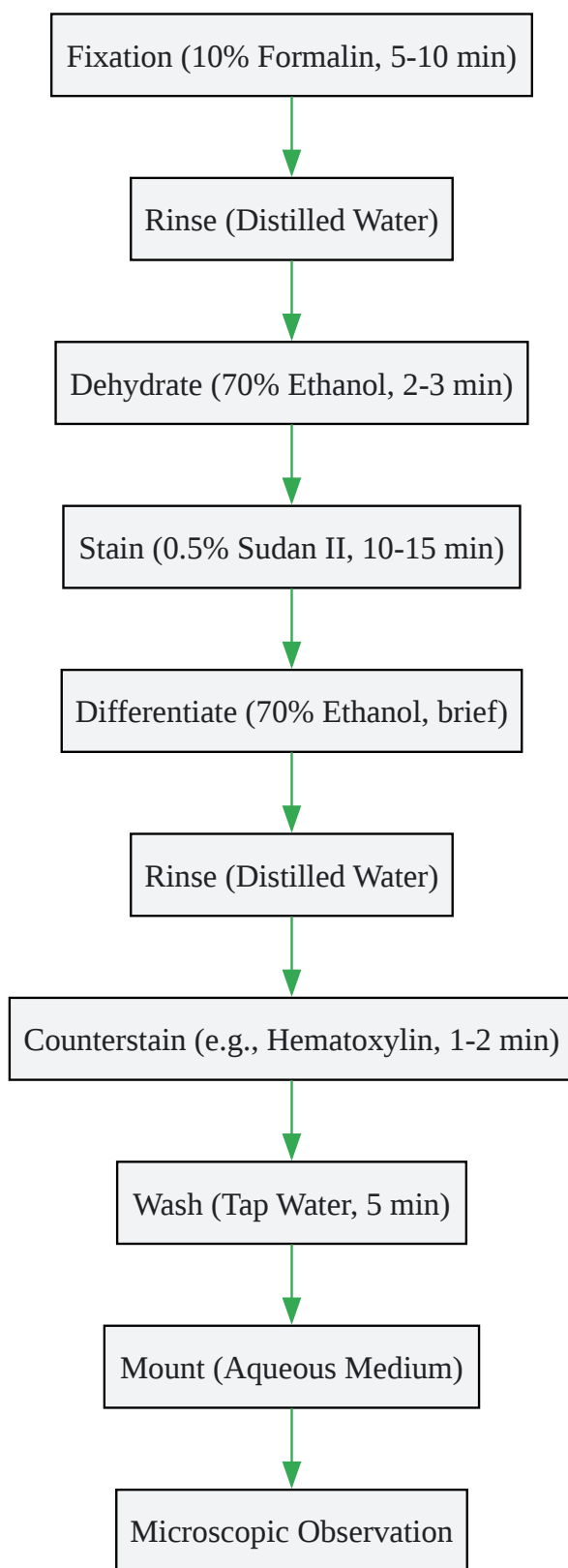
Filter through Whatman No. 1

Store in Amber Bottle

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Caption: Workflow for preparing **Sudan II** staining solution.

Staining Protocol for Lipids in Frozen Sections



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Caption: Protocol for staining lipids with **Sudan II**.

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